3-(Trifluoromethyl)pyrazin-2-amine
Overview
Description
3-(Trifluoromethyl)pyrazin-2-amine is an organic compound with the molecular formula C5H4F3N3. It is characterized by the presence of a trifluoromethyl group attached to a pyrazine ring.
Scientific Research Applications
3-(Trifluoromethyl)pyrazin-2-amine has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It is investigated for its potential use in drug development, particularly in targeting specific enzymes and receptors.
Industry: The compound is utilized in the development of agrochemicals and materials with unique properties
Future Directions
While the specific future directions for “3-(Trifluoromethyl)pyrazin-2-amine” are not mentioned in the retrieved sources, it’s known that the development of fluorinated organic chemicals, including trifluoromethylpyridine (TFMP) derivatives, is becoming an increasingly important research topic . It’s expected that many novel applications of TFMP will be discovered in the future .
Mechanism of Action
- The trifluoromethyl group (CF₃) and the pyrazine ring contribute to its unique physicochemical properties, which may influence its biological activity .
- Without specific data, we can’t pinpoint exact pathways. However, pyrazine derivatives often impact various cellular pathways, including signal transduction, metabolism, and gene expression .
Target of Action
Biochemical Pathways
Biochemical Analysis
Biochemical Properties
3-(Trifluoromethyl)pyrazin-2-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with acetylcholinesterase, an enzyme responsible for hydrolyzing acetylcholine in the nervous system . This interaction can influence the enzyme’s activity, potentially leading to changes in nerve signal transmission. Additionally, this compound may interact with other proteins involved in oxidative stress responses, affecting cellular redox balance .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to this compound has been shown to alter the expression of genes involved in oxidative stress responses, leading to changes in the levels of reactive oxygen species (ROS) within cells . This can result in oxidative damage to cellular components, including lipids, proteins, and DNA .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, its interaction with acetylcholinesterase can inhibit the enzyme’s activity, affecting neurotransmitter levels in the nervous system . Additionally, this compound may influence gene expression by modulating transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Its stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific storage conditions, such as keeping it in a dark place and under an inert atmosphere . Prolonged exposure to light or air can lead to its degradation, potentially altering its biochemical properties and effects .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as modulating enzyme activity and gene expression. At higher doses, it can lead to toxic or adverse effects, including oxidative stress and cellular damage . These threshold effects highlight the importance of dosage optimization in experimental settings.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. For instance, it may undergo biotransformation by liver enzymes, leading to the formation of metabolites that can be excreted . These metabolic processes can influence the compound’s bioavailability and efficacy.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes . Additionally, its localization and accumulation within specific tissues can affect its overall activity and function.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, its presence in the mitochondria can influence mitochondrial function and energy metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Trifluoromethyl)pyrazin-2-amine typically involves the introduction of a trifluoromethyl group to a pyrazine ring. One common method is the reaction of pyrazine derivatives with trifluoromethylating agents under controlled conditions. For instance, the reaction of 2-chloropyrazine with trifluoromethylamine in the presence of a base can yield this compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 3-(Trifluoromethyl)pyrazin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents and nucleophiles are typically employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine oxides, while reduction can produce various amine derivatives .
Comparison with Similar Compounds
3-(Trifluoromethyl)pyridine: Similar in structure but with a pyridine ring instead of a pyrazine ring.
3-(Trifluoromethyl)benzene: Contains a trifluoromethyl group attached to a benzene ring.
3-(Trifluoromethyl)quinoline: Features a quinoline ring with a trifluoromethyl group.
Uniqueness: 3-(Trifluoromethyl)pyrazin-2-amine is unique due to the presence of both a pyrazine ring and a trifluoromethyl group. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable in various applications .
Properties
IUPAC Name |
3-(trifluoromethyl)pyrazin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4F3N3/c6-5(7,8)3-4(9)11-2-1-10-3/h1-2H,(H2,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDOQHWXDKQJKLT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=N1)C(F)(F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4F3N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
213019-67-1 | |
Record name | 3-(trifluoromethyl)pyrazin-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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